

Selfotel Administration: In Vivo Application Notes and Protocols

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Compound of Interest

Compound Name: AS1907417

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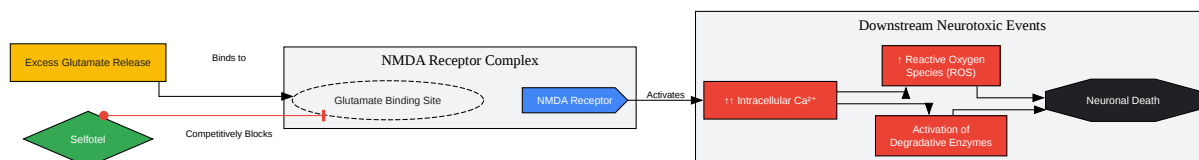
Introduction

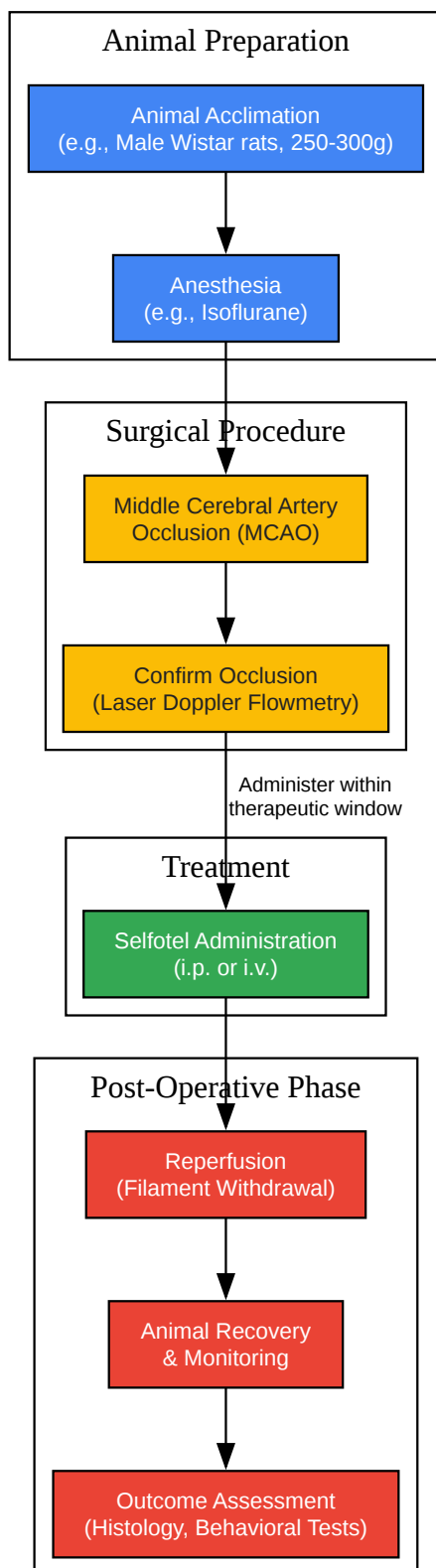
Selfotel (CGS-19755) is a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] It acts by blocking the glutamate binding site on the NMDA receptor, thereby inhibiting downstream excitotoxic pathways.[3] During events like ischemic stroke, excessive glutamate release leads to over-activation of NMDA receptors, causing a massive influx of calcium and subsequent neuronal death.[2][3] Selfotel's mechanism is intended to mitigate this neurotoxic cascade.[1][3]

These application notes provide a comprehensive guide to the in vivo administration of Selfotel, summarizing key quantitative data from preclinical and clinical studies and offering detailed experimental protocols for researchers.

Mechanism of Action: Targeting NMDA Receptor-Mediated Excitotoxicity

Selfotel exerts its neuroprotective effects by competitively inhibiting the binding of glutamate to the NMDA receptor. This action prevents the opening of the ion channel, thereby blocking the excessive influx of Ca^{2+} into neurons that triggers a cascade of neurotoxic events, including the activation of degradative enzymes and the generation of reactive oxygen species.[3]





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References

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